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Cat. No.: B198457 Get Quote

Introduction

Diosbulbin C is a natural diterpene lactone extracted from Dioscorea bulbifera L., a plant used

in traditional Chinese medicine.[1] Recent studies have highlighted its potential as an

anticancer agent, particularly in non-small cell lung cancer (NSCLC), where it has been shown

to inhibit cell proliferation and induce cell cycle arrest.[1][2] Molecular docking is a crucial

computational technique that predicts the preferred orientation and binding affinity of a small

molecule (ligand) to a macromolecule (protein target).[3][4] This application note provides a

detailed protocol for performing molecular docking simulations of Diosbulbin C with its

identified protein targets, offering insights into its mechanism of action for researchers in drug

discovery and development.

Identified Target Proteins for Diosbulbin C

Network pharmacology combined with molecular docking has identified several key protein

targets for Diosbulbin C in the context of NSCLC. The primary targets that play a crucial role

in cell cycle progression and proliferation are:

AKT1 (Protein Kinase B): A key component of the PI3K/AKT signaling pathway, which is vital

for cell survival and proliferation.[2]
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DHFR (Dihydrofolate Reductase): An enzyme involved in the synthesis of nucleic acids and

amino acids, essential for cell growth.[2]

TYMS (Thymidylate Synthase): A critical enzyme in the synthesis of thymidine, a nucleotide

required for DNA replication.[2]

By interacting with these targets, Diosbulbin C is thought to downregulate their expression or

activation, leading to G0/G1 phase cell cycle arrest and the inhibition of cancer cell growth.[1]

[2]

Quantitative Data Summary: Binding Affinities
Molecular docking simulations quantify the binding affinity between a ligand and a protein,

typically expressed as a binding energy score. The following table summarizes the reported

interaction energies for Diosbulbin C with its key targets, as determined using the CDOCKER

protocol in Discovery Studio.[2] A more negative energy value indicates a stronger and more

stable binding interaction.

Target Protein PDB ID
-CDOCKER Interaction
Energy (kcal/mol)

AKT1 4gv1 49.1404

DHFR 1kmv 47.0942

TYMS 3gh0 72.9033

Data sourced from Zhu et al., 2023.[2]

Proposed Signaling Pathway and Mechanism of
Action
Diosbulbin C exerts its anticancer effects by targeting key proteins involved in cell cycle

regulation. The downregulation of AKT1, DHFR, and TYMS disrupts the G1/S transition phase

of the cell cycle, leading to cell cycle arrest and preventing cancer cell proliferation.
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Diosbulbin C inhibits key proteins to halt cell cycle progression.

Experimental Workflow for Molecular Docking
The following diagram outlines the standard workflow for performing a molecular docking

simulation. This process involves preparing the ligand and protein structures, defining the

binding site, running the docking simulation, and analyzing the results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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